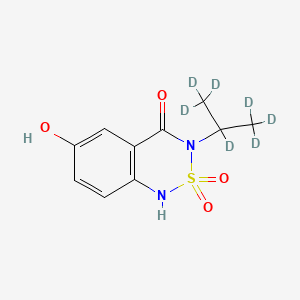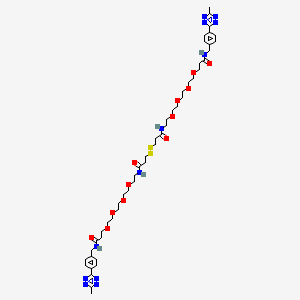
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains two methyltetrazine groups connected by a polyethylene glycol (PEG) chain and a disulfide bond. The methyltetrazine groups are highly reactive and can participate in various chemical reactions, making this compound valuable in scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is synthesized through a series of chemical reactions involving the coupling of methyltetrazine groups with a PEG chain and a disulfide bond. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent to introduce reactive groups.
Coupling with Methyltetrazine: The activated PEG chain is then coupled with methyltetrazine groups under controlled reaction conditions.
Formation of Disulfide Bond: The final step involves the formation of a disulfide bond to link the two methyltetrazine-PEG4 units.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
化学反应分析
Types of Reactions
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The methyltetrazine groups react with trans-cyclooctene (TCO) groups in an inverse electron demand Diels-Alder reaction, forming stable covalent bonds.
Cleavage of Disulfide Bond: The disulfide bond can be cleaved under reducing conditions, releasing the methyltetrazine-PEG4 units.
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO), reducing agents (e.g., dithiothreitol, glutathione).
Major Products
iEDDA Reaction: The major product is a stable covalent adduct formed between methyltetrazine and TCO groups.
Disulfide Bond Cleavage: The cleavage of the disulfide bond results in the release of methyltetrazine-PEG4 units.
科学研究应用
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine has a wide range of applications in scientific research, including:
作用机制
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine exerts its effects through the following mechanisms:
Click Chemistry: The methyltetrazine groups participate in the inverse electron demand Diels-Alder reaction with TCO groups, forming stable covalent bonds.
Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing the methyltetrazine-PEG4 units.
Molecular Targets and Pathways: The compound targets biomolecules containing TCO groups, enabling specific and efficient bioconjugation.
相似化合物的比较
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is unique due to its dual methyltetrazine groups, PEG chain, and cleavable disulfide bond. Similar compounds include:
Methyltetrazine-PEG4-SS-NHS ester: Contains a similar PEG chain and disulfide bond but with an NHS ester group for coupling with primary amines.
Methyltetrazine-PEG4-NHS ester: Similar to Methyltetrazine-PEG4-SS-NHS ester but without the disulfide bond.
Methyltetrazine-PEG4-amine: Contains a PEG chain and methyltetrazine group but lacks the disulfide bond.
This compound stands out due to its cleavable disulfide bond, which allows for controlled release of the methyltetrazine-PEG4 units under reducing conditions .
属性
分子式 |
C48H70N12O12S2 |
|---|---|
分子量 |
1071.3 g/mol |
IUPAC 名称 |
N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-[[3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]disulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C48H70N12O12S2/c1-37-53-57-47(58-54-37)41-7-3-39(4-8-41)35-51-43(61)11-17-65-21-25-69-29-31-71-27-23-67-19-15-49-45(63)13-33-73-74-34-14-46(64)50-16-20-68-24-28-72-32-30-70-26-22-66-18-12-44(62)52-36-40-5-9-42(10-6-40)48-59-55-38(2)56-60-48/h3-10H,11-36H2,1-2H3,(H,49,63)(H,50,64)(H,51,61)(H,52,62) |
InChI 键 |
LNFPCJRFSFYHJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCSSCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


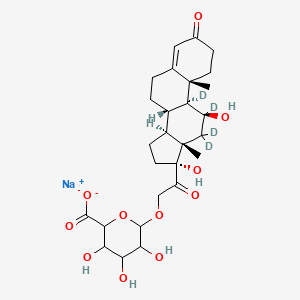
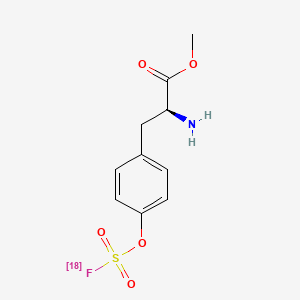
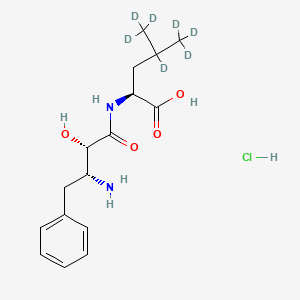
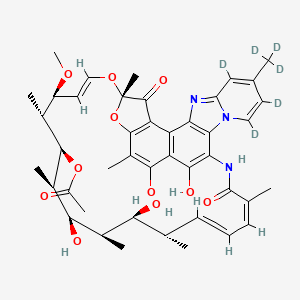
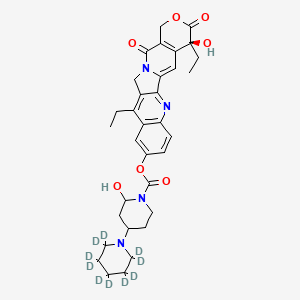
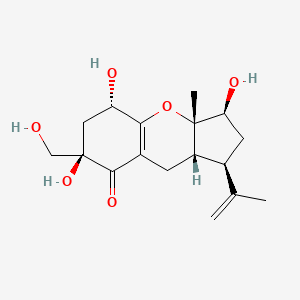
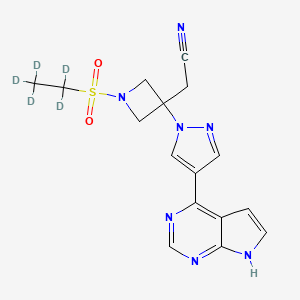

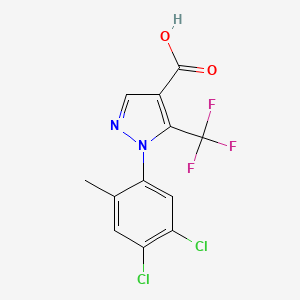
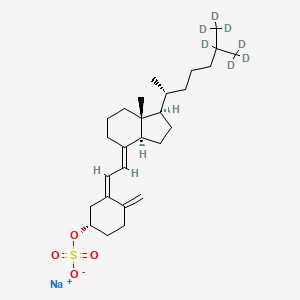

![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)

